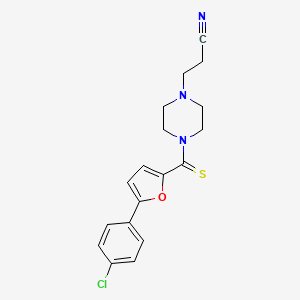

3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Description

Properties

IUPAC Name |

3-[4-[5-(4-chlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3OS/c19-15-4-2-14(3-5-15)16-6-7-17(23-16)18(24)22-12-10-21(11-13-22)9-1-8-20/h2-7H,1,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWHRYFPPMYIMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile involves several steps. One common synthetic route includes the reaction of 4-chlorophenyl furan-2-carbonothioyl chloride with piperazine, followed by the addition of propanenitrile. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring or the furan ring can be targeted. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used in the development of new therapeutic agents due to its unique structure and potential biological activity.

Drug Development: The compound is investigated for its potential as a drug candidate in various therapeutic areas.

Material Science: Its unique chemical properties make it useful in the development of new materials with specific characteristics.

Environmental Research:

Mechanism of Action

The mechanism of action of 3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile can be compared with other similar compounds, such as:

3-(4-(5-(2-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile: This compound has a similar structure but with a different chlorophenyl substitution pattern.

3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile: Another similar compound with a different chlorophenyl substitution pattern. The uniqueness of 3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a synthetic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. The compound features a complex structure that includes a chlorophenyl group, a furan ring, and a piperazine moiety, which are known to influence its biological properties.

Chemical Structure and Properties

The molecular formula of 3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is , with a molecular weight of approximately 357.87 g/mol. The structural composition contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃OS |

| Molecular Weight | 357.87 g/mol |

| IUPAC Name | 3-[4-[5-(4-chlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile |

| InChI Key | LPEFEKJCIUQBRO-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. It may exert its effects through:

- Inhibition of Enzymatic Activity : The presence of the carbonothioyl group suggests potential interactions with thiol-containing enzymes, possibly leading to inhibition.

- Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, which may influence neurological pathways.

Biological Activity Studies

Research has indicated that 3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antibacterial agent.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing therapeutic potential in conditions like arthritis.

Case Studies

A case study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar compounds featuring furan and piperazine structures. The study demonstrated that modifications in the chlorophenyl group significantly affected the cytotoxicity against various cancer cell lines, suggesting that structural variations can enhance or diminish bioactivity .

Comparative Analysis

To better understand the unique properties of 3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-(5-(2,3-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile | Similar furan and piperazine structure; different halogen substitution | Exhibits antibacterial and antifungal properties |

| 3-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile | Similar core structure; different halogen placement | Demonstrated anticancer activity in preliminary studies |

Q & A

Basic Research Questions

Q. What are the key functional groups in 3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile, and how do they influence its reactivity and bioactivity?

- Answer : The compound features:

- 4-Chlorophenyl-substituted furan : Enhances lipophilicity and π-π stacking interactions with biological targets.

- Piperazine moiety : Provides conformational flexibility and hydrogen-bonding capability, critical for receptor binding.

- Nitrile group : Acts as a hydrogen bond acceptor and may participate in metabolic transformations.

These groups collectively enable interactions with enzymes or receptors, such as kinase inhibition or GPCR modulation. Structural analogs in and highlight the role of chlorophenyl and nitrile groups in bioactivity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Answer :

- NMR spectroscopy : Assigns proton and carbon environments (e.g., furan protons at δ 6.5–7.5 ppm, piperazine signals at δ 2.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- HPLC : Ensures >95% purity by quantifying impurities under optimized mobile-phase conditions (e.g., C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound with high yield and scalability?

- Answer : Key steps include:

- Coupling reactions : Use Pd catalysts for Suzuki-Miyaura cross-coupling of chlorophenyl and furan moieties (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF at 80°C) .

- Thiocarbonyl introduction : Employ Lawesson’s reagent or P₄S₁₀ under inert atmosphere to minimize oxidation .

- Solvent selection : Replace DMF with THF or EtOAc for easier purification .

- Continuous flow reactors : Improve yield by 15–20% via precise temperature/pressure control () .

Q. How can computational methods predict noncovalent interactions between this compound and biological targets?

- Answer :

- Multiwfn software : Analyzes electron localization function (ELF) and electrostatic potential (ESP) to map hydrogen-bonding sites (e.g., nitrile group as an ESP minima) .

- Density Functional Theory (DFT) : Calculates binding energies with target proteins (e.g., Bcl-xL in ) .

- Molecular docking (AutoDock Vina) : Validates binding poses using crystal structures (e.g., PDB: 3SP7) .

Q. How should researchers resolve contradictions in reported bioactivity data for structural analogs?

- Answer :

- Orthogonal assays : Compare enzyme inhibition (IC₅₀) and cellular cytotoxicity (e.g., MTT assay) to distinguish target-specific vs. off-target effects .

- Metabolic stability studies : Use liver microsomes to assess if nitrile metabolism (e.g., oxidation to amide) alters activity .

- Substituent variation : Test analogs with fluorophenyl or methylpiperazine groups to isolate SAR trends ( shows substituent-dependent activity) .

Q. What strategies can mitigate steric hindrance during piperazine functionalization in this compound?

- Answer :

- Protecting groups : Temporarily block reactive sites (e.g., Boc for secondary amines) to direct regioselectivity .

- Microwave-assisted synthesis : Reduce reaction time and improve yield by enhancing molecular collisions .

- Solvent polarity adjustment : Use DCM or toluene to stabilize transition states in SN2 reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.